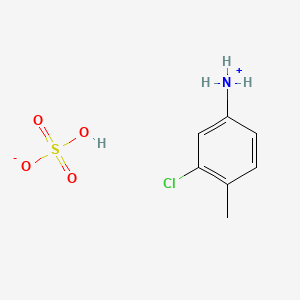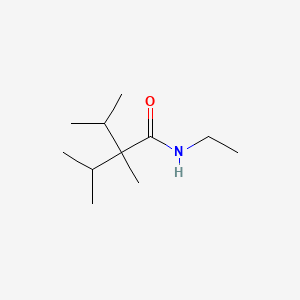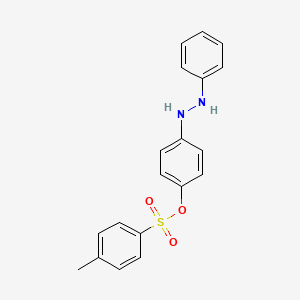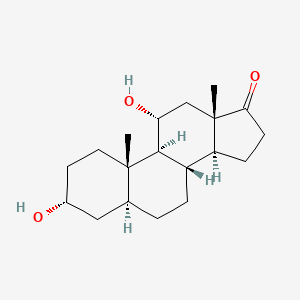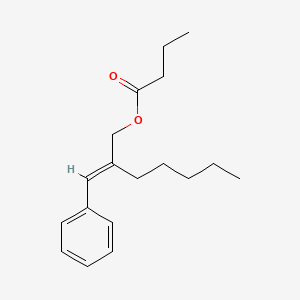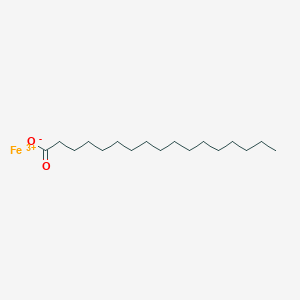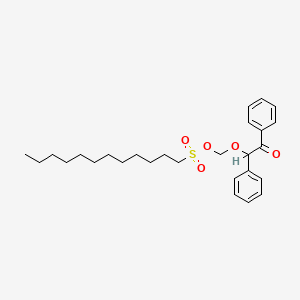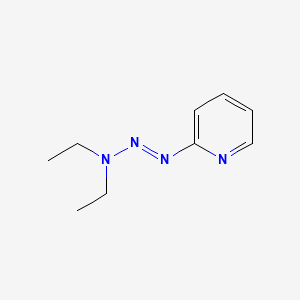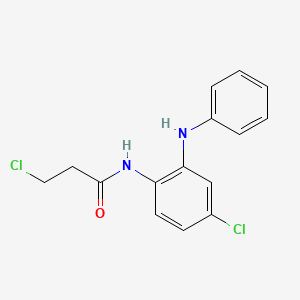
D-Glycero-alpha-D-gulo-heptopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glycero-alpha-D-gulo-heptopyranose: is a multi-hydroxy sugar compound with a complex structure. It is a white solid that is soluble in water and has a sweet taste. This compound is often used in biochemical research, particularly in studies related to sugar metabolism pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: : D-Glycero-alpha-D-gulo-heptopyranose can be synthesized through chemical synthesis or extracted from natural products. The specific methods and conditions depend on the desired yield and purity. One common synthetic route involves the catalytic Upjohn hydroxylation of a double C=C bond using osmium tetroxide (OsO4) as a catalyst .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: : D-Glycero-alpha-D-gulo-heptopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
D-Glycero-alpha-D-gulo-heptopyranose has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in studying sugar metabolism pathways and enzyme interactions.
Industry: Used in the production of certain biochemical products and as a research reagent.
Mechanism of Action
The mechanism by which D-Glycero-alpha-D-gulo-heptopyranose exerts its effects involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate in enzymatic reactions, influencing the activity of enzymes involved in sugar metabolism. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- D-Glycero-alpha-D-manno-heptopyranose
- D-Glycero-D-gulo-heptopyranose
- D-Glycero-D-gulo-heptonic acid
Uniqueness: : D-Glycero-alpha-D-gulo-heptopyranose is unique due to its specific stereochemistry and functional groups, which make it particularly useful in certain biochemical and metabolic studies. Its solubility in water and sweet taste also distinguish it from other similar compounds .
Properties
CAS No. |
84708-91-8 |
|---|---|
Molecular Formula |
C7H14O7 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
(3R,4R,5R,6R)-6-(1,2-dihydroxyethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2?,3-,4-,5-,6-,7?/m1/s1 |
InChI Key |
BGWQRWREUZVRGI-SPRTWYNQSA-N |
Isomeric SMILES |
C(C([C@@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O)O)O |
Canonical SMILES |
C(C(C1C(C(C(C(O1)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


